Diprogulic Acid

Catalog No.
S526288
CAS No.
18467-77-1
M.F
C12H18O7
M. Wt
274.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diprogulic Acid

CAS Number

18467-77-1

Product Name

Diprogulic Acid

IUPAC Name

(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid

Molecular Formula

C12H18O7

Molecular Weight

274.27 g/mol

InChI

InChI=1S/C12H18O7/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8/h6-8H,5H2,1-4H3,(H,13,14)/t6-,7+,8-,12+/m0/s1

InChI Key

FWCBATIDXGJRMF-FLNNQWSLSA-N

SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C

solubility

Soluble in DMSO

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C

Isomeric SMILES

CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)O)C

The exact mass of the compound Diprogulic Acid is 274.1053 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 233868. It belongs to the ontological category of dioxanes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

Diprogulic acid (CAS 18467-77-1), also known as diacetone-2-keto-L-gulonic acid (DAG) or dikegulac, is a synthetically crucial diacetonide-protected sugar acid. [1] In chemical procurement, it is primarily valued as the terminal protected intermediate in the Reichstein process for L-ascorbic acid (Vitamin C) synthesis. [2] By masking the hydroxyl groups of 2-keto-L-gulonic acid with isopropylidene acetals, diprogulic acid provides a stable, highly processable compound that is soluble in organic solvents. [2] This structural modification not only protects the molecule from over-oxidation but also facilitates high-purity crystallization, making it an essential precursor for industrial and laboratory-scale ascorbic acid production, as well as a critical reference standard for plant growth regulation studies where its sodium salt is utilized. [1]

Substituting diprogulic acid with its unprotected analog, 2-keto-L-gulonic acid (2-KGA), or its sodium salt (dikegulac sodium) introduces severe process incompatibilities. Unprotected 2-KGA is highly polar and water-soluble, necessitating complex and costly ion-exchange chromatography for isolation, whereas diprogulic acid can be efficiently extracted and crystallized using standard organic solvents like toluene or ether. [1] Furthermore, attempting to use the commercially available agricultural sodium salt for chemical synthesis requires an initial neutralization step that generates stoichiometric inorganic salts (e.g., NaCl), which severely complicate the downstream crystallization and purification of L-ascorbic acid.[2] Consequently, procuring the exact free acid diacetonide is mandatory for streamlined, high-yield lactonization workflows without excessive purification burdens.

Superior Organic Solubility for Streamlined Extraction and Purification

Diprogulic acid features two isopropylidene protecting groups that significantly increase its lipophilicity compared to unprotected analogs. While 2-keto-L-gulonic acid (2-KGA) is highly polar and requires extensive ion-exchange chromatography for recovery from aqueous systems, diprogulic acid is highly soluble in organic solvents such as ether, toluene, and benzene. This allows for direct liquid-liquid extraction and subsequent crystallization, yielding >99% crude recovery from organic phases.

Evidence DimensionDownstream isolation methodology
Target Compound DataAllows direct organic solvent extraction and crystallization.
Comparator Or Baseline2-Keto-L-gulonic acid (2-KGA) requires ion-exchange resin chromatography.
Quantified DifferenceElimination of the ion-exchange unit operation, enabling rapid solvent-based purification.
ConditionsAqueous to organic phase extraction during chemical workup.

Buyers scaling up synthesis can bypass costly and slow ion-exchange columns by utilizing the organic-soluble diprogulic acid for high-purity isolation.

High-Yield Direct Conversion to L-Ascorbic Acid

Procuring diprogulic acid allows chemists to bypass the hazardous, multi-step acetalization and oxidation of upstream sugars. When subjected to acid-catalyzed deprotection and lactonization (e.g., using concentrated HCl in a toluene/surfactant system at 65°C), diprogulic acid undergoes simultaneous deacetalization and cyclization to produce L-ascorbic acid with yields exceeding 93-97%. [1] In contrast, starting from L-sorbose requires handling corrosive reagents and oxidants with cumulative yield losses across multiple intermediate steps.

Evidence DimensionSynthetic step efficiency and final yield
Target Compound Data>93% direct yield of L-ascorbic acid via single-step acid catalysis.
Comparator Or BaselineUpstream L-sorbose requires 3+ additional reaction and purification steps.
Quantified DifferenceReduction of synthetic steps from 4 to 1, with near-quantitative final conversion.
ConditionsAcid-catalyzed lactonization at 65°C in organic/aqueous systems.

Procuring the advanced intermediate directly maximizes throughput and minimizes reagent handling and yield attrition in vitamin C synthesis.

Elimination of Inorganic Salt Byproducts in Synthesis

For chemical synthesis applications, the free acid form (diprogulic acid) is strictly required over the more common agricultural sodium salt (dikegulac sodium). Converting the sodium salt to L-ascorbic acid necessitates an initial acidification step that generates a 1:1 molar equivalent of inorganic salts (such as sodium chloride). These salts co-precipitate and severely complicate the final crystallization of high-purity ascorbic acid. [1] Procuring the free diprogulic acid eliminates this salt burden entirely, allowing for clean, ash-free lactonization.

Evidence DimensionInorganic salt generation during lactonization
Target Compound Data0 equivalents of inorganic salt byproducts.
Comparator Or BaselineDikegulac sodium generates 1 molar equivalent of NaCl/Na2SO4 upon acidification.
Quantified Difference100% reduction in stoichiometric salt waste.
ConditionsAcid-catalyzed conversion to L-ascorbic acid.

Avoiding salt contamination is critical for achieving pharmacopeia-grade purity in the final ascorbic acid product without requiring additional desalting steps.

Protection Against Oxidative Degradation

The diacetonide structure of diprogulic acid effectively masks the sensitive hydroxyl groups that are otherwise exposed in 2-keto-L-gulonic acid. This protection is critical during storage and handling, as unprotected 2-KGA is susceptible to oxidative browning and degradation over time. Diprogulic acid remains a stable, white to colorless solid that only undergoes deprotection under targeted, strongly acidic conditions, ensuring that the precursor maintains its exact assay value prior to use. [1]

Evidence DimensionPrecursor stability and handling
Target Compound DataStable diacetonide-protected structure resisting ambient degradation.
Comparator Or BaselineUnprotected 2-KGA is prone to oxidative browning and degradation.
Quantified DifferenceExtended shelf-life and maintained assay purity without specialized inert storage.
ConditionsAmbient storage and standard laboratory handling.

Procurement of the protected diacetonide ensures reliable, reproducible stoichiometry and prevents material loss due to degradation during storage.

Precursor for High-Purity L-Ascorbic Acid Synthesis

Diprogulic acid is the optimal starting material for the final stage of the Reichstein process. Its high solubility in organic solvents and stable diacetonide protection allow it to be seamlessly integrated into acid-catalyzed lactonization workflows, producing L-ascorbic acid in >93% yield without the salt contamination associated with sodium dikegulac. [1]

Reference Standard in Plant Growth Regulator Analysis

While the sodium salt is used commercially to break apical dominance and induce lateral branching in horticulture, the highly pure free acid (diprogulic acid) is essential as an analytical reference standard. It is used for quantifying residues, studying the metabolic breakdown of dikegulac in plant tissues, and formulating precise, custom pH-adjusted treatments in controlled agricultural research. [2]

Building Block for Chiral Furan and Dioxolane Derivatives

Beyond vitamin C, the dense array of stereocenters and the fused dioxolane/tetrahydrofuran ring system of diprogulic acid make it a valuable chiral pool starting material. It can be utilized in the synthesis of complex carbohydrates, chiral ligands, and specialized oxygenated heterocycles where the specific (3aS,3bR,7aS,8aR) stereochemistry is required. [3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

274.10525291 g/mol

Monoisotopic Mass

274.10525291 g/mol

Heavy Atom Count

19

LogP

1.35 (LogP)

Appearance

Solid powder

Melting Point

74.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3981541LXD

Other CAS

18467-77-1

Wikipedia

Diprogulic_acid

Use Classification

Agrochemicals -> Pesticides

General Manufacturing Information

.alpha.-L-xylo-2-Hexulofuranosonic acid, 2,3:4,6-bis-O-(1-methylethylidene)-: ACTIVE

Dates

Last modified: 08-15-2023

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